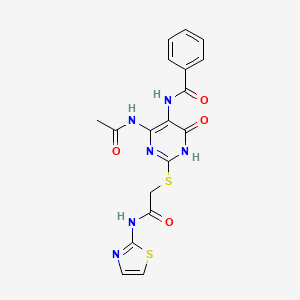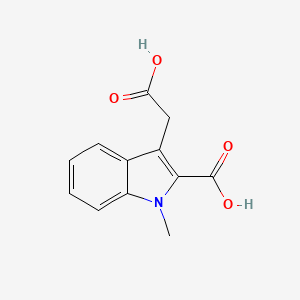
N-(2-ethoxyphenyl)-3-methoxyisoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-3-methoxyisoxazole-5-carboxamide, also known as GW 501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a drug to treat metabolic and cardiovascular diseases, but its potential as a performance-enhancing drug has attracted attention from athletes and bodybuilders.
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Research highlights various synthesis methods for creating novel compounds with potential biological activities. For instance, the work by Hassan et al. (2014) discusses the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the structural establishment through elemental analysis and spectral data (Hassan, Hafez, & Osman, 2014).
Chemical Structure Analysis : Studies like the one by Witalewska et al. (2019) on N-ethoxycarbonylpyrene- and perylene thioamides as building blocks for fluorescent dyes offer insights into the chemical structure and properties of these compounds, showcasing the synthesis and fluorescence characteristics (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Bioactivity
Antitumor and Cytotoxic Activity : The cytotoxic activity against various cancer cell lines is a significant area of study. Hassan et al. (2015) explored novel pyrazolo[1,5-a]pyrimidines and their cytotoxic activity against human cancer cell lines, revealing the structure-activity relationships and potential for therapeutic applications (Hassan, Hafez, Osman, & Ali, 2015).
Pharmacological Evaluation : Research into the pharmacological effects of related compounds, such as the study by Mahesh et al. (2011) on 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists, highlights the potential for discovering new antidepressants through structural novelty and pharmacological evaluation (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s worth noting that similar compounds have been reported to induce changes in cellular processes through their interaction with their targets .
Biochemical Pathways
Related compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Result of Action
Related compounds have been reported to exhibit various pharmacological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-methoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-18-10-7-5-4-6-9(10)14-13(16)11-8-12(17-2)15-19-11/h4-8H,3H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZGZWLWIGZQIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=NO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2784236.png)


![(E)-4-(3-cinnamyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2784240.png)

![6-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2784242.png)
![N-[cyano(2,4-difluorophenyl)methyl]-4-oxo-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2784243.png)
![3-butyl-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2784245.png)

![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2784249.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2784252.png)

